BenchChemオンラインストアへようこそ!

4-Aminophenyl |A-D-Mannopyranoside Hydrochloride

Anti-adhesion therapy Bacterial virulence Glycobiology

4-Aminophenyl α-D-mannopyranoside hydrochloride (CAS 210049-18-6), also known as p-aminophenyl α-D-mannopyranoside (pAPMan), is a synthetic glycoside that serves as a molecular tool in glycobiology and drug delivery research. This compound combines a mannose sugar moiety with a 4-aminophenyl aglycone, enabling its use as a high-affinity ligand for mannose-binding proteins and a substrate for α-mannosidases.

Molecular Formula C₁₂H₁₈ClNO₆
Molecular Weight 307.73
CAS No. 210049-18-6
Cat. No. B1141806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl |A-D-Mannopyranoside Hydrochloride
CAS210049-18-6
Molecular FormulaC₁₂H₁₈ClNO₆
Molecular Weight307.73
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl
InChIInChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminophenyl α-D-Mannopyranoside Hydrochloride (CAS 210049-18-6): A Versatile Glycoside for Targeted Delivery and Enzyme Studies


4-Aminophenyl α-D-mannopyranoside hydrochloride (CAS 210049-18-6), also known as p-aminophenyl α-D-mannopyranoside (pAPMan), is a synthetic glycoside that serves as a molecular tool in glycobiology and drug delivery research [1]. This compound combines a mannose sugar moiety with a 4-aminophenyl aglycone, enabling its use as a high-affinity ligand for mannose-binding proteins and a substrate for α-mannosidases . Its hydrochloride salt form enhances aqueous solubility, facilitating its conjugation to liposomes and nanoparticles for targeted delivery applications, particularly to mannose receptor-expressing cells like macrophages and across the blood-brain barrier .

Why Generic Substitution of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride (CAS 210049-18-6) Fails in Critical Assays


Substituting 4-aminophenyl α-D-mannopyranoside hydrochloride with other mannose derivatives, such as methyl α-D-mannopyranoside (MeMan) or 4-nitrophenyl α-D-mannopyranoside, is not feasible due to critical differences in binding affinity, cytotoxicity profiles, and functional utility. pAPMan exhibits a uniquely high inhibitory potency against type 1 fimbriae-mediated bacterial adhesion (IC50 = 0.62 mM), which is orders of magnitude greater than glucoside analogs and distinct from cytotoxic aminothiahexyl derivatives [1]. Unlike its 4-nitrophenyl counterpart, which is primarily used as a chromogenic substrate, pAPMan's primary amine allows for stable covalent conjugation to lipids and nanoparticles, a feature essential for creating targeted drug delivery systems that cannot be replicated with other mannosides [2].

4-Aminophenyl α-D-Mannopyranoside Hydrochloride (CAS 210049-18-6): A Quantitative Evidence Guide for Procurement and Selection


Superior Inhibition of Type 1 Fimbriae-Mediated E. coli Adhesion vs. Other Glycosides

In a head-to-head comparison, 4-aminophenyl α-D-mannopyranoside (pAPMan) demonstrated a significantly lower IC50 value for inhibiting type 1 fimbriae-mediated adhesion of E. coli compared to other aminophenyl and aminothiahexyl glycosides. The IC50 for pAPMan was 0.62 mM, which was 8.5-fold lower than the aminothiahexyl mannoside (IC50 = 5.28 mM) and 197-fold lower than the glucoside analog pAPGlc (IC50 = 122 mM) [1]. This high potency is specific to the mannose configuration and the aminophenyl aglycone.

Anti-adhesion therapy Bacterial virulence Glycobiology

Enhanced Relative Inhibitory Potency (RIP) Against Bacterial Adhesion

When normalized against the universal reference inhibitor methyl α-D-mannopyranoside (MeMan), 4-aminophenyl α-D-mannopyranoside (pAPMan) exhibited a Relative Inhibitory Potency (RIP) of 27.8 in the standard adhesion-inhibition assay. This is over 11-fold higher than the aminothiahexyl mannoside (RIP = 2.41) and over 200-fold higher than the glucoside analog pAPGlc (RIP = 0.135) [1]. This metric confirms that pAPMan's potency is intrinsic and not merely a function of assay conditions.

Antibacterial Urinary tract infection FimH inhibition

Non-Cytotoxic Profile vs. Cytotoxic Aminothiahexyl Derivatives

In contrast to its aminothiahexyl analogs, 4-aminophenyl α-D-mannopyranoside (pAPMan) exhibits no cytotoxicity even at high concentrations. Bacterial growth tests revealed that pAPMan did not inhibit E. coli growth at concentrations up to 200 mM, whereas the aminothiahexyl mannoside (ThiahexMan) was cytotoxic and completely inhibited bacterial growth at concentrations as low as 25 mM [1]. This lack of non-specific cytotoxicity ensures that observed biological effects are due to specific ligand-receptor interactions rather than general toxicity.

Cytotoxicity Drug safety In vitro assays

Effective Targeting of Mannose Receptors on Kupffer Cells for Hepatic Delivery

Liposomes modified with the 4-aminophenyl α-D-mannopyranoside (APM) lipid derivative DSPE-PEG2000-APM demonstrated superior targeting to Kupffer cells (KCs) in the liver. In a comparative study, dual-ligand liposomes (MFPL5-5) incorporating DPM and a fucose derivative exhibited the strongest KC-targeting capability among all tested formulations, as evidenced by cellular uptake in vitro and biodistribution in vivo [1]. This mannose receptor-mediated targeting is a key differentiator for liver-specific drug delivery applications.

Drug delivery Nanomedicine Liver targeting

Enhanced Brain Delivery via Glucose Transporter-Mediated Transport

Conjugation of p-aminophenyl-α-D-mannopyranoside (MAN) to solid lipid nanoparticles (SLNs) significantly enhanced the delivery of docetaxel (DTX) to the brain. Pharmacokinetic and brain distribution studies demonstrated that MAN-conjugated lipidic nanoparticles further augmented the inflow of the drug to the brain compared to non-conjugated nanoparticles [1]. This enhanced brain penetration is attributed to the interaction of MAN with glucose transporters (GLUTs) on the blood-brain barrier, providing a targeted delivery mechanism that is not achievable with unconjugated nanoparticles or other mannose derivatives lacking the appropriate linker chemistry.

Blood-brain barrier Brain targeting Nanoparticle delivery

4-Aminophenyl α-D-Mannopyranoside Hydrochloride (CAS 210049-18-6): Key Application Scenarios for Research and Development


Development of Anti-Adhesion Therapeutics for Urinary Tract Infections

4-Aminophenyl α-D-mannopyranoside hydrochloride serves as a potent inhibitor of type 1 fimbriae-mediated adhesion of uropathogenic E. coli (UPEC) to host cells. Its high inhibitory potency (IC50 = 0.62 mM) and favorable cytotoxicity profile make it an ideal lead compound for designing FimH antagonists to prevent and treat urinary tract infections. Researchers can utilize this compound in in vitro adhesion assays and in vivo models of UTI to validate anti-adhesion efficacy and explore structure-activity relationships for more potent derivatives [1].

Targeted Drug Delivery to Mannose Receptor-Expressing Macrophages

The primary amine group of 4-aminophenyl α-D-mannopyranoside hydrochloride enables stable covalent conjugation to lipids, polymers, and nanoparticles. This functionalization is exploited to create mannosylated liposomes and nanoparticles that actively target mannose receptors on macrophages, including Kupffer cells in the liver and alveolar macrophages in the lungs. This targeted delivery strategy is employed for treating intracellular infections, modulating immune responses, and delivering anti-inflammatory or anti-cancer agents specifically to macrophage-rich tissues [2].

Brain-Targeted Nanomedicine for CNS Disorders and Brain Tumors

By conjugating 4-aminophenyl α-D-mannopyranoside to the surface of solid lipid nanoparticles or liposomes, researchers can exploit glucose transporter (GLUT)-mediated transcytosis to enhance drug delivery across the blood-brain barrier. This approach has been validated for delivering chemotherapeutics like docetaxel to the brain, demonstrating increased brain drug concentrations and improved therapeutic outcomes in preclinical models of brain cancer. This application is particularly valuable for overcoming the BBB, a major hurdle in treating central nervous system diseases [3].

Quote Request

Request a Quote for 4-Aminophenyl |A-D-Mannopyranoside Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.